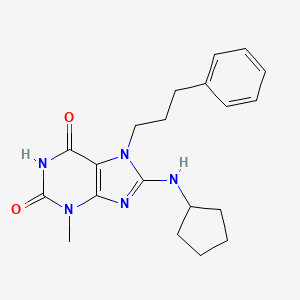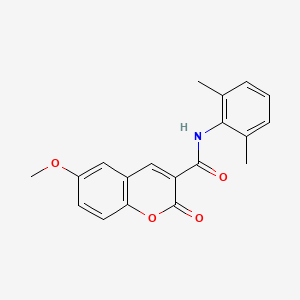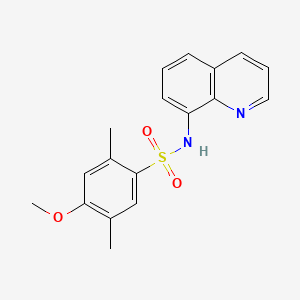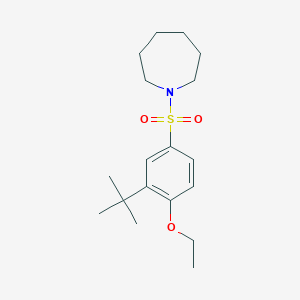![molecular formula C20H29NO2S B6417117 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide CAS No. 898644-75-2](/img/structure/B6417117.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide, also known as NCE-CHB-S, is a synthetic organic compound that has been used in scientific research and laboratory experiments. It is a derivative of benzene and belongs to the sulfonamide family of compounds. NCE-CHB-S has a wide range of applications in scientific research, including the study of biochemical and physiological effects, as well as its use in laboratory experiments.
Mécanisme D'action
Target of Action
The primary targets of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-cyclohexylbenzenesulfonamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-cyclohexylbenzenesulfonamide are currently unknown . Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on n-(2-(cyclohex-1-en-1-yl)ethyl)-4-cyclohexylbenzenesulfonamide’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity .
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the effects of the compound may vary depending on the concentration and duration of exposure, and the compound may be toxic in high concentrations.
Orientations Futures
There are several possible future directions for the use of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide in scientific research. One possible direction is to use the compound to study the effects of drugs on the central nervous system. Additionally, the compound could be used to develop new drugs for the treatment of various diseases, such as epilepsy and depression. Another possible direction is to use the compound to study the effects of environmental toxins on the central nervous system. Finally, the compound could be used to study the effects of aging on the central nervous system.
Méthodes De Synthèse
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide can be synthesized by a two-step process. The first step involves the reaction of cyclohexylbenzene and ethylchloroformate, which yields a cyclohexylbenzene-1-sulfonamide intermediate. The second step involves the reaction of this intermediate with cyclohexen-1-ol, which yields this compound. This synthesis method is cost-effective and efficient, and it has been widely used in the production of this compound for research purposes.
Applications De Recherche Scientifique
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide has been used in scientific research to study the biochemical and physiological effects of the compound. It has also been used in laboratory experiments to study the mechanism of action of this compound. The compound has been used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-cyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c22-24(23,21-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h7,11-14,18,21H,1-6,8-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLPEJAJFQKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)

![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)

![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)


![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
